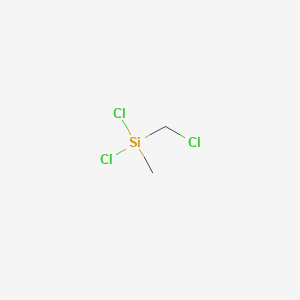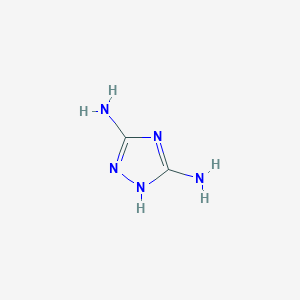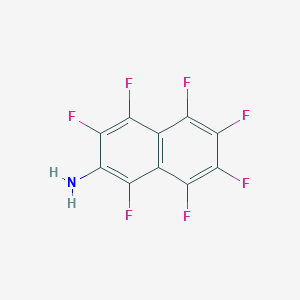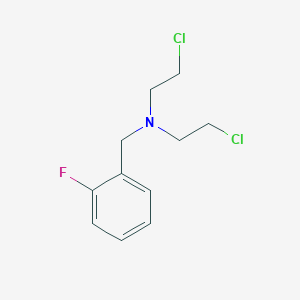
N,N-Bis(2-chloroethyl)-o-fluorobenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)-o-fluorobenzylamine, also known as BNCTC, is a chemical compound that has gained attention in scientific research due to its potential use in cancer treatment. BNCTC belongs to the class of nitrogen mustard compounds, which are known for their ability to inhibit DNA synthesis and cell division.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)-o-fluorobenzylamine involves the formation of DNA cross-links, which prevent DNA from replicating and ultimately lead to cell death. N,N-Bis(2-chloroethyl)-o-fluorobenzylamine is taken up by cancer cells through a process called endocytosis, where it is then transported to the nucleus. Once inside the nucleus, N,N-Bis(2-chloroethyl)-o-fluorobenzylamine reacts with DNA to form cross-links, which disrupt the normal function of the DNA and prevent cell division.
Biochemische Und Physiologische Effekte
N,N-Bis(2-chloroethyl)-o-fluorobenzylamine has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to its ability to form DNA cross-links, N,N-Bis(2-chloroethyl)-o-fluorobenzylamine has been shown to induce apoptosis, or programmed cell death, in cancer cells. N,N-Bis(2-chloroethyl)-o-fluorobenzylamine has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-Bis(2-chloroethyl)-o-fluorobenzylamine in lab experiments is its selectivity for cancer cells, which allows researchers to study the effects of chemotherapy on cancer cells without damaging healthy cells. Another advantage is its ability to form DNA cross-links, which is a common mechanism of action for many chemotherapy drugs. One limitation of using N,N-Bis(2-chloroethyl)-o-fluorobenzylamine in lab experiments is its toxicity, which can make it difficult to work with. Additionally, the synthesis of N,N-Bis(2-chloroethyl)-o-fluorobenzylamine can be complex and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N,N-Bis(2-chloroethyl)-o-fluorobenzylamine. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the optimization of N,N-Bis(2-chloroethyl)-o-fluorobenzylamine for use in photodynamic therapy, which could provide a less invasive alternative to traditional chemotherapy. Additionally, further research is needed to understand the long-term effects of N,N-Bis(2-chloroethyl)-o-fluorobenzylamine on healthy cells and to identify potential side effects.
Synthesemethoden
The synthesis of N,N-Bis(2-chloroethyl)-o-fluorobenzylamine involves a multi-step process that begins with the reaction of o-fluorobenzylamine with thionyl chloride to form o-fluorobenzyl chloride. The resulting compound is then reacted with N,N-bis(2-chloroethyl)amine in the presence of a base to yield N,N-Bis(2-chloroethyl)-o-fluorobenzylamine. The purity of the compound can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-chloroethyl)-o-fluorobenzylamine has been studied extensively for its potential use in cancer treatment. It has been shown to selectively target cancer cells while sparing healthy cells, making it a promising candidate for chemotherapy. N,N-Bis(2-chloroethyl)-o-fluorobenzylamine has also been investigated for its use in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent and generate reactive oxygen species that can kill cancer cells.
Eigenschaften
CAS-Nummer |
1542-45-6 |
|---|---|
Produktname |
N,N-Bis(2-chloroethyl)-o-fluorobenzylamine |
Molekularformel |
C11H14Cl2FN |
Molekulargewicht |
250.14 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-[(2-fluorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H14Cl2FN/c12-5-7-15(8-6-13)9-10-3-1-2-4-11(10)14/h1-4H,5-9H2 |
InChI-Schlüssel |
OOQOTNZRNMFHBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN(CCCl)CCCl)F |
Kanonische SMILES |
C1=CC=C(C(=C1)CN(CCCl)CCCl)F |
Andere CAS-Nummern |
1542-45-6 |
Synonyme |
N,N-Bis(2-chloroethyl)-o-fluorobenzylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



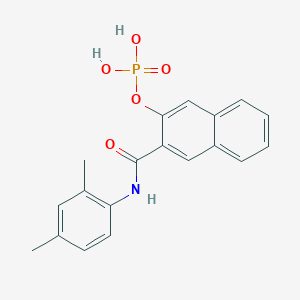
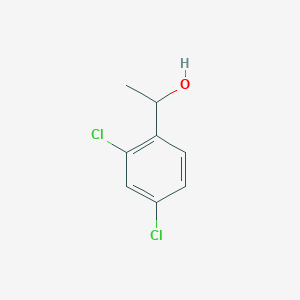
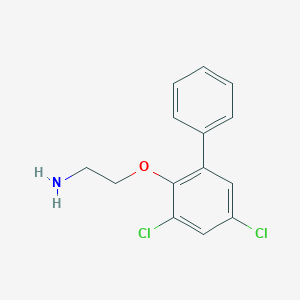
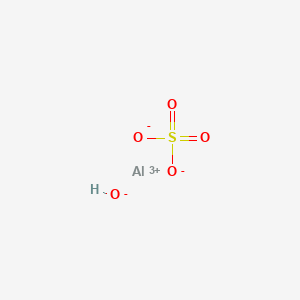
![2-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B75380.png)
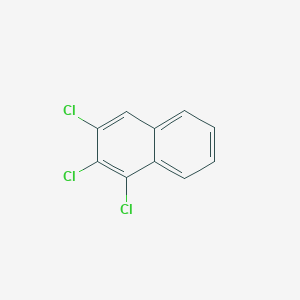
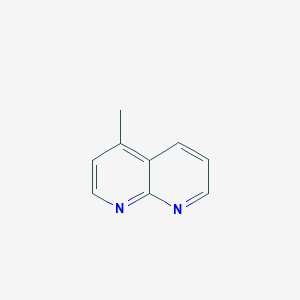
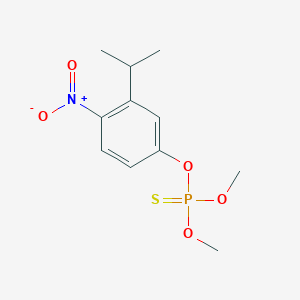
![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)


